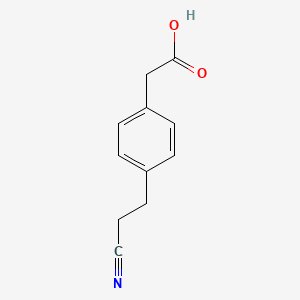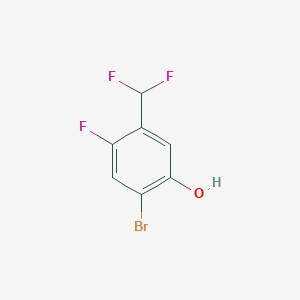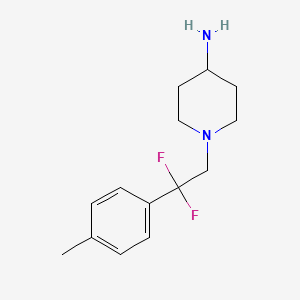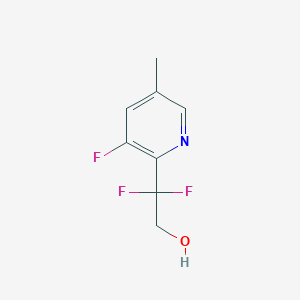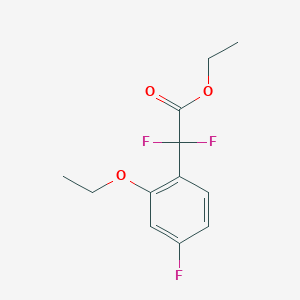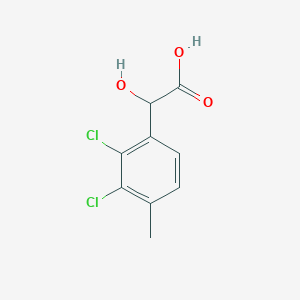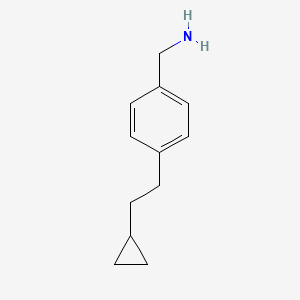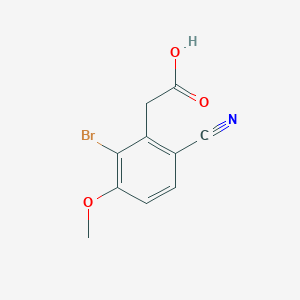
4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate” is a chemical compound with the molecular formula C13H21NO6 . It has an average mass of 287.309 Da and a monoisotopic mass of 287.136902 Da . This compound is also known by its IUPAC name, "7-Ethyl 4- (2-methyl-2-propanyl) 6-oxo-1,4-oxazepane-4,7-dicarboxylate" .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : A related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process involved Schiff base formation and was characterized using FTIR, NMR, and X-ray crystallography. Intramolecular hydrogen bonding was observed in the molecular structure, as investigated through Density Functional Theory (DFT) (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Insights : The study also provided detailed insights into the molecular and crystal structure of the synthesized compounds, emphasizing the role of intramolecular hydrogen bonds in stabilizing the structure (Çolak, Karayel, Buldurun, & Turan, 2021).
Advanced Synthesis Techniques
- Lipase-Catalyzed Lactamization : In a different study, lipase-catalyzed regioselective lactamization was utilized as a key step in synthesizing a related compound, N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. This approach highlights the use of biocatalysts in synthesizing complex organic compounds (Aurell, Karlsson, Pontén, & Andersen, 2014).
Chemical Reactions and Modifications
Reactivity and Synthesis of Derivatives : Various studies have focused on the reactivity of similar compounds, leading to the synthesis of new derivatives. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines from related compounds emphasizes the versatility of these compounds in creating novel chemical entities (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Isoxazol-5(4H)-ones Study : The formation and characterization of isoxazol-5(4H)-ones derivatives from similar compounds were explored, contributing to the understanding of the synthesis and properties of these compounds (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-tert-Butyl 7-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate' involves the reaction of tert-butyl 7-ethyl 6-hydroxy-1,4-oxazepane-4,7-dicarboxylate with a suitable dehydrating agent to form the desired compound.", "Starting Materials": [ "tert-butyl 7-ethyl 6-hydroxy-1,4-oxazepane-4,7-dicarboxylate", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide, or acetic anhydride)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 7-ethyl 6-hydroxy-1,4-oxazepane-4,7-dicarboxylate in a suitable solvent (e.g. dichloromethane, chloroform, or ethyl acetate).", "Step 2: Add the dehydrating agent slowly to the reaction mixture while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for several hours (e.g. 4-6 hours) at room temperature or under reflux conditions.", "Step 4: Quench the reaction by adding a suitable quenching agent (e.g. water or methanol) slowly to the reaction mixture while stirring.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate or dichloromethane).", "Step 6: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid." ] } | |
CAS RN |
1422343-95-0 |
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-O-tert-butyl 7-O-ethyl 6-oxo-1,4-oxazepane-4,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-5-18-11(16)10-9(15)8-14(6-7-19-10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
KPLRWEADFOJTOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Ethynylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1474990.png)
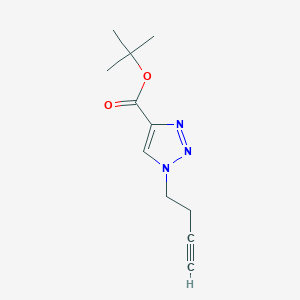
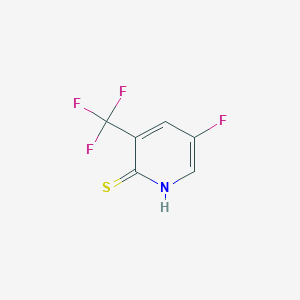
![2-[4-Bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1474993.png)
